molecular formula C18H22N2O2 B2414109 N-(1'-methylspiro[chromane-2,4'-piperidin]-4-yl)but-2-ynamide CAS No. 2097914-20-8

N-(1'-methylspiro[chromane-2,4'-piperidin]-4-yl)but-2-ynamide

Cat. No. B2414109
CAS RN: 2097914-20-8
M. Wt: 298.386
InChI Key: GDWGEZVRSFLCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1’-methylspiro[chromane-2,4’-piperidin]-4-yl)but-2-ynamide” is a compound that belongs to the class of spiro[chromane-2,4’-piperidine]-4(3H)-one derivatives . These compounds have been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals . They are members of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .


Synthesis Analysis

The synthesis of spirochromanones, which are similar to the compound , usually involves the simultaneous reactions of condensation and cyclization . A series of novel spiro-[chromane-2,4’-piperidine]-4(3H)-one derivatives were designed, synthesized, and their structures were confirmed by analytical methods, viz., 1H-NMR, 13C-NMR, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of “N-(1’-methylspiro[chromane-2,4’-piperidin]-4-yl)but-2-ynamide” is characterized by a six-membered tricyclic molecule that contains nitrogen and oxygen . In this molecule, the C2 position on the piperidine ring is attached to the bicyclic chroman-4-one (2,3-dihydro-1-benzopyran-4-one) unit .


Chemical Reactions Analysis

Spiro[chromane-2,4’-piperidine]-4(3H)-one and its derivatives have been identified as histone deacetylase (HDAC) inhibitors by combining privileged structures with a hydroxamic acid moiety as a zinc-binding group .

Scientific Research Applications

In addition to these applications, ongoing pre-clinical and clinical investigations continue to reveal new facets of their therapeutical importance. Researchers are also exploring synthetic methods for their efficient production and unraveling their structure-activity relationships (SAR). Overall, the versatility of spiro [chromane-2,4′-piperidine]-4 (3H)-one derivatives positions them as valuable scaffolds for drug discovery and development . If you’d like further details on any specific aspect, feel free to ask! 😊

Mechanism of Action

Target of Action

Compounds with similar spiro[chromane-2,4’-piperidine]-4(3h)-one backbone have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor . Therefore, it’s plausible that this compound may interact with a variety of targets involved in these biological processes.

Mode of Action

The spiro[chromane-2,4’-piperidine]-4(3h)-one scaffold, to which this compound belongs, is known to be involved in a wide variety of pharmaceuticals and biochemicals . The compound likely interacts with its targets, leading to changes in cellular processes that result in its therapeutic effects.

Biochemical Pathways

Given the broad range of pharmacological activities associated with similar compounds , it’s likely that this compound affects multiple pathways, leading to downstream effects that contribute to its therapeutic potential.

Result of Action

Compounds with similar structures have shown a range of pharmacological activities, including antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor effects . Therefore, it’s plausible that this compound may have similar effects.

Future Directions

The future directions for “N-(1’-methylspiro[chromane-2,4’-piperidin]-4-yl)but-2-ynamide” and similar compounds could involve further development and investigation of their therapeutic potential. Over the past few years, significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations .

properties

IUPAC Name

N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-3-6-17(21)19-15-13-18(9-11-20(2)12-10-18)22-16-8-5-4-7-14(15)16/h4-5,7-8,15H,9-13H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWGEZVRSFLCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CC2(CCN(CC2)C)OC3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1'-methylspiro[chromane-2,4'-piperidin]-4-yl)but-2-ynamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.